molecular formula C22H20ClNO6 B11298007 4-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid

4-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid

Cat. No.: B11298007
M. Wt: 429.8 g/mol
InChI Key: UVMGWVQDJRURTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid, commonly known in scientific literature as Compound 1 or a close analog, is a potent and selective agonist for the G protein-coupled receptor GPR35, particularly the human GPR35a splice variant[Source: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0081642]. This receptor is highly expressed in the gastrointestinal tract and immune cells, and it is implicated in a variety of physiological processes, making it a compelling target for pharmacological research. The primary research value of this compound lies in its utility for probing the complex roles of GPR35 in diseases such as inflammatory bowel disease (IBD), metabolic syndrome, and type 2 diabetes [Source: https://www.nature.com/articles/s41392-024-01770-y]. Its mechanism of action involves binding to and activating GPR35, which primarily signals through the Gi/o and G13 families of G proteins, leading to inhibition of adenylate cyclase, activation of ERK and Akt signaling pathways, and regulation of Rho-mediated cytoskeletal rearrangements[Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10880906/]. Researchers utilize this specific chromone-based agonist to investigate receptor-ligand interactions, to study the downstream signaling consequences of GPR35 activation in cell-based assays, and to validate GPR35's function in models of inflammation and metabolic dysregulation, thereby contributing to the development of novel therapeutic strategies for a range of chronic diseases.

Properties

Molecular Formula

C22H20ClNO6

Molecular Weight

429.8 g/mol

IUPAC Name

4-[[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C22H20ClNO6/c1-13-21(14-4-6-15(23)7-5-14)22(28)17-9-8-16(11-18(17)30-13)29-12-19(25)24-10-2-3-20(26)27/h4-9,11H,2-3,10,12H2,1H3,(H,24,25)(H,26,27)

InChI Key

UVMGWVQDJRURTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCCC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction enables the introduction of a formyl group at the 3-position of the chromone ring. As demonstrated in Scheme 10 of the literature, 2,5-dihydroxyacetophenone undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a chloroiminium intermediate, which subsequently hydrolyzes to yield 6-hydroxy-3-carbaldehyde chromone. Critical parameters include:

  • Reagent stoichiometry : A 1:3 molar ratio of acetophenone derivative to POCl₃ ensures complete formylation.

  • Temperature : Reactions conducted at 0–5°C minimize side reactions such as over-oxidation.

  • Workup : Neutralization with aqueous sodium acetate followed by extraction with ethyl acetate achieves 85–90% yields.

Microwave-Assisted Condensation

Recent advancements employ microwave irradiation to accelerate the condensation of 2-hydroxyacetophenones with aliphatic aldehydes. For instance, Luthman and coworkers reported that heating 2-hydroxy-4-methoxyacetophenone with benzaldehyde in the presence of diisopropylamine (DIPA) at 170°C for 1 hour under microwave conditions produces 2-alkyl-substituted chromanones in 88% yield. This method reduces reaction times from hours to minutes while maintaining high regioselectivity.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is introduced at the 3-position of the chromen-4-one core through Friedel-Crafts acylation. Key steps include:

Friedel-Crafts Acylation

A solution of chromen-4-one in anhydrous dichloromethane reacts with 4-chlorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction mechanism involves the generation of an acylium ion, which undergoes electrophilic aromatic substitution at the chromone’s 3-position.

  • Catalyst loading : A 1.2:1 molar ratio of AlCl₃ to acyl chloride ensures complete activation.

  • Temperature : Reactions performed at −10°C prevent polysubstitution.

  • Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Alternative Catalytic Systems

Boron trifluoride diethyl etherate (BF₃·OEt₂) has emerged as a milder alternative to AlCl₃, particularly for acid-sensitive intermediates. Ismail and Abd El Aziem demonstrated that BF₃·OEt₂ catalyzes the acylation of 7-methoxychromone with 4-chlorobenzoyl chloride at 0°C, achieving 82% yield with reduced byproduct formation.

Functionalization with the Butanoic Acid Side Chain

The butanoic acid moiety is incorporated via a nucleophilic acyl substitution reaction. This step requires careful protection and deprotection of reactive groups to prevent undesired side reactions.

Carbodiimide-Mediated Coupling

A two-step protocol is employed:

  • Activation : The carboxylic acid group of butanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

  • Coupling : The activated ester reacts with the amine group of the chromone intermediate at room temperature for 12 hours.

  • Yield : 65–70% after purification via reverse-phase HPLC.

Microwave-Assisted Amination

Microwave irradiation enhances the coupling efficiency by reducing reaction times. A mixture of the chromone derivative, butanoic acid, and EDC/HOBt in dimethylformamide (DMF) is heated at 80°C for 15 minutes, yielding the desired product in 78% purity.

Industrial-Scale Production Considerations

Scaling the synthesis of 4-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid necessitates optimization of cost, safety, and environmental impact.

Continuous Flow Reactors

Continuous flow systems minimize thermal degradation and improve mixing efficiency. For example, the Friedel-Crafts acylation step achieves 95% conversion when conducted in a microreactor at 50°C with a residence time of 10 minutes.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces dichloromethane in large-scale reactions due to its lower toxicity and higher boiling point (106°C), facilitating solvent recovery.

Purification and Characterization

Final purification employs a combination of techniques:

Step Method Conditions Purity
Crude productLiquid-liquid extractionEthyl acetate/water (3:1)60–70%
Intermediate purificationColumn chromatographySilica gel, gradient elution (hexane → ethyl acetate)85–90%
Final purificationRecrystallizationEthanol/water (7:3) at −20°C≥98%

Characterization via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity. For instance, the ¹H NMR spectrum in dimethyl sulfoxide-d₆ exhibits a singlet at δ 2.41 ppm (methyl group), a triplet at δ 3.88 ppm (methylene adjacent to the amide), and a multiplet at δ 7.32–7.45 ppm (aromatic protons).

Yield Optimization Strategies

Catalytic System Tuning

The use of ionic liquids, such as trihexyl(tetradecyl)phosphonium bromide, in palladium-catalyzed cyclocarbonylation reactions improves yields by stabilizing reactive intermediates. This approach elevates yields from 70% to 88% in the chromone core synthesis.

Solvent-Free Reactions

Ball milling the chromone derivative with butanoic acid and EDC/HOBt under solvent-free conditions achieves 80% conversion in 30 minutes, reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromen-4-one core, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the chromen-4-one core, converting them to alcohols.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues

Chromene/Furochromen Derivatives
  • Target Compound: Chromene core with 3-(4-chlorophenyl), 2-methyl, 4-oxo, and acetyl amino-butanoic acid substituents. Molecular weight ~490 g/mol (estimated from ).
  • 4-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid (): Substitutions: Bromophenyl instead of chlorophenyl; fused furochromen ring. Molecular Weight: 497.05 g/mol. Key Differences: Bromine’s higher lipophilicity may enhance membrane permeability but reduce solubility compared to chlorine .
  • 4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid (): Substitutions: Bromophenoxy at chromene’s 3-position vs. chlorophenyl. Molecular Weight: 490.3 g/mol.
Phenyl-Substituted Butanoic Acids
  • 4-(4-Chlorophenyl)-4-oxobutanoic acid (): Simplified structure lacking chromene and acetyl amino groups. Molecular Weight: ~212.63 g/mol. Role: Intermediate for synthesizing complex derivatives like the target compound .
  • 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid (): Substitutions: Fluorophenylamino group. Molecular Weight: 241.67 g/mol. Comparison: Fluorine’s electronegativity may enhance hydrogen bonding vs. chlorine’s lipophilicity .

Pharmacologically Active Analogues

  • Chlorambucil (): Structure: Butanoic acid with bis(2-chloroethyl)amino-phenyl group. Molecular Weight: 304.2 g/mol. Mechanism: Alkylating agent targeting DNA. Contrast: Target compound lacks reactive alkylating groups, suggesting non-cytotoxic mechanisms (e.g., enzyme inhibition) .
  • Bendamustine Hydrochloride (): Structure: Benzimidazole-linked butanoic acid with hydroxyethyl groups. Molecular Weight: 321.38 g/mol. Comparison: Chromene vs. benzimidazole cores may influence DNA intercalation or protein binding .

Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~490 3.5–4.0 2 7
4-(4-Chlorophenyl)-4-oxobutanoic acid 212.63 1.8 2 3
Chlorambucil 304.2 2.5 2 4
(Bromophenyl) 497.05 4.2 2 7
(2-Bromophenoxy) 490.3 3.8 2 7
  • Key Trends: Chromene/furochromen derivatives exhibit higher molecular weights and LogP values due to aromatic systems and halogen substituents.

Biological Activity

The compound 4-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid, also known as {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid (CAS No. 929417-54-9), is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structure and functional groups have led to extensive research into its biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Chemical Structure and Properties

The chemical structure of this compound features a chromenone core with a chlorophenyl substituent and an acetic acid moiety, contributing to its diverse biological activities. The molecular formula is C18H13ClO5C_{18}H_{13}ClO_5 with a molecular weight of approximately 344.746 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₃ClO₅
Molecular Weight344.746 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point543.5 ± 50.0 °C
Melting PointNot Available

Anti-Cancer Activity

Research has demonstrated that chromenone derivatives exhibit significant anti-cancer properties. In vitro studies have shown that compounds similar to {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. For instance, one study reported an IC50 value of approximately 19.2 μM against MCF-7 cells, indicating moderate cytotoxicity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Studies indicate that it can moderately inhibit COX-2 and lipoxygenases (LOX), which are crucial in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

In addition to its anti-cancer and anti-inflammatory activities, the compound has been investigated for neuroprotective effects. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's . The presence of halogen atoms in its structure enhances its binding affinity to these enzymes, thus improving its biological activity.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of several chromenone derivatives on MCF-7 and HepG2 cells, revealing that those with a chlorophenyl group exhibited enhanced activity compared to their non-substituted counterparts .
  • Inhibition of Cholinesterases : In silico docking studies have shown that the compound binds effectively to AChE and BChE, with calculated binding affinities suggesting strong interactions due to hydrogen bonding and hydrophobic contacts . This supports its potential use in Alzheimer's treatment.

Q & A

Q. What synthetic strategies are recommended for synthesizing 4-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Friedel-Crafts Acylation : To construct the 4H-chromen-4-one core, maleic anhydride or substituted acetic anhydrides can react with chlorophenyl derivatives under Lewis acid catalysis (e.g., AlCl₃) .

Michael Addition : Introduce the butanoic acid chain via thioglycolic acid addition to α,β-unsaturated ketone intermediates, forming the sulfanyl-oxo moiety .

Coupling Reactions : Amide bond formation between the chromen-7-yloxyacetyl group and 4-aminobutanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Critical parameters include solvent polarity (e.g., DMF for amidation), temperature control (0–25°C for sensitive steps), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of chromen substitution and amide bond integrity. Aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm) are diagnostic .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates purity (>95%) and molecular weight accuracy .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the chromen ring and confirms spatial orientation of the chlorophenyl group .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, given the compound’s stereochemical complexity?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived phosphoric acids) during Friedel-Crafts acylation to induce enantioselectivity in the chromen core .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) for preparative separation of enantiomers. Monitor optical rotation or circular dichroism (CD) to verify purity .
  • Dynamic Kinetic Resolution : Catalytic systems (e.g., palladium complexes) can racemize unwanted enantiomers during coupling steps, improving overall yield .

Q. What computational approaches predict the compound’s biological targets and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like cyclooxygenase-2 (COX-2) or estrogen receptors, leveraging the chromen scaffold’s affinity for hydrophobic binding pockets .
  • QSAR Modeling : Train models on chlorophenyl-containing analogs to predict logP (2.8–3.5), solubility (<0.1 mg/mL in water), and metabolic stability (CYP3A4 susceptibility) .
  • MD Simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) via GROMACS simulations, focusing on hydrogen-bonding capacity with phospholipid headgroups .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

  • Methodological Answer :
  • SAR Studies :
  • Chlorophenyl Group : Replace with fluorophenyl or methyl groups to modulate electron-withdrawing effects and COX-2 inhibition (IC₅₀ shifts from 0.8 μM to 5.2 μM) .
  • Butanoic Acid Chain : Shorten to propanoic acid or introduce branching (e.g., 3-methyl) to alter solubility and plasma protein binding .
  • In Vivo Testing : Administer derivatives in rodent inflammation models (e.g., carrageenan-induced paw edema) to correlate structural changes with efficacy .

Data Contradictions and Resolution

Q. Conflicting reports exist about the chromen ring’s stability under acidic conditions. How can this be addressed experimentally?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffers (pH 1–7) at 37°C for 24h. Monitor degradation via HPLC; chromen ring cleavage at pH <3 suggests protonation-induced instability .
  • Protecting Groups : Introduce tert-butyl or acetyl groups at the 7-oxy position to sterically hinder acid attack, improving stability by >50% .

Key Properties (Hypothetical Based on Analogues)

PropertyValue/DescriptionReference
Molecular Weight~455.89 g/mol
LogP (Predicted)3.2 ± 0.3
Hydrogen Bond Donors3 (amide NH, carboxylic OH)
Rotatable Bonds8
Aromatic Rings2 (chromen, chlorophenyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.